molecular formula C24H29FN2O4 B12398342 Iloperidone metabolite Hydroxy Iloperidone-d3

Iloperidone metabolite Hydroxy Iloperidone-d3

Cat. No.: B12398342
M. Wt: 431.5 g/mol
InChI Key: SBKZGLWZGZQVHA-BMSJAHLVSA-N
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Description

Iloperidone metabolite Hydroxy Iloperidone-d3 is a deuterium-labeled derivative of Hydroxy Iloperidone, which is a major metabolite of the atypical antipsychotic drug Iloperidone. Iloperidone is used primarily for the treatment of schizophrenia and other psychotic disorders. The deuterium labeling in Hydroxy Iloperidone-d3 is used to trace and quantify the compound during pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iloperidone metabolite Hydroxy Iloperidone-d3 involves the incorporation of deuterium atoms into the Hydroxy Iloperidone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out under strict regulatory guidelines to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iloperidone metabolite Hydroxy Iloperidone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Hydroxy Iloperidone-d3. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structure and purity .

Scientific Research Applications

Iloperidone metabolite Hydroxy Iloperidone-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Iloperidone metabolite Hydroxy Iloperidone-d3 involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps in reducing the symptoms of schizophrenia. The deuterium labeling does not significantly alter the compound’s pharmacological activity but aids in its detection and quantification during studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iloperidone metabolite Hydroxy Iloperidone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .

Properties

Molecular Formula

C24H29FN2O4

Molecular Weight

431.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i2D3

InChI Key

SBKZGLWZGZQVHA-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Origin of Product

United States

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